Substitution Pattern Specificity: 4-Chloro-3-(2-oxoimidazolidin-1-yl) versus 2-Chloro-5-(2-oxoimidazolidin-1-yl) Isomers in PYCR1 Binding
X-ray crystallographic analysis of the homologous isomer 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid in complex with human PYCR1 (PDB: 8TCU) reveals that the specific relative orientation of the chloro and oxoimidazolidinyl substituents dictates ligand binding geometry and intermolecular contacts within the enzyme active site [1]. The 4-chloro-3-substituted pattern present in the target compound offers a distinct hydrogen-bonding and steric presentation compared to the 2-chloro-5-substituted isomer, which is essential for fragment elaboration and SAR studies [2].
| Evidence Dimension | Ligand binding geometry (positional isomer comparison) |
|---|---|
| Target Compound Data | 4-chloro-3-(2-oxoimidazolidin-1-yl) substitution pattern |
| Comparator Or Baseline | 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid (PYCR1 co-crystal ligand, PDB: 8TCU) |
| Quantified Difference | Distinct chloro group orientation relative to oxoimidazolidinyl ring; differential active-site contacts (qualitative structural divergence) |
| Conditions | X-ray diffraction at 2.00 Å resolution; human PYCR1 enzyme |
Why This Matters
This substitution pattern difference determines which protein targets or synthetic pathways the compound can productively engage, making isomer selection non-negotiable for reproducible research.
- [1] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., & Tanner, J.J. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Chemical Information and Modeling, 64, 1704-1718. View Source
- [2] RCSB Protein Data Bank. 8TCU: Structure of PYCR1 complexed with 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Deposited 2023-07-02. View Source
